Cas no 59820-92-7 (6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine)
6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine
- 1,4-Benzodioxin,6-bromo-2,3-dihydro-7-nitro-
- 6-BROMO-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXINE
- 6-Bromo-7-nitrobenzo(1,4)dioxan
- 7-Nitro-6-bromo-2,3-dihydrobenzo[1,4]dioxin
- CS-W000305
- 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine #
- BB 0216387
- SY131348
- MFCD00463508
- AKOS000118686
- FT-0677540
- 6-Bromo-7-nitro-1,4-benzodioxane
- W17066
- EN300-09062
- 59820-92-7
- SCHEMBL3519630
- AMY36627
- Z55992966
- A8395
- DTXSID10347418
- 6-BROMO-7-NITRO-2,3-DIHYDRO-BENZO[1,4]DIOXINE
- AS-66304
- DB-072700
- STL139111
- 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine
-
- MDL: MFCD00463508
- Inchi: 1S/C8H6BrNO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2
- InChI Key: PBFAMONJVJBDQV-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)OCCO2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 258.94800
- Monoisotopic Mass: 258.94802
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.3
- XLogP3: 2.2
Experimental Properties
- Density: 1.776
- Boiling Point: 311.9°C at 760 mmHg
- Flash Point: 142.4 °C
- Refractive Index: 1.617
- PSA: 64.28000
- LogP: 2.65170
6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-W000305-5g |
6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine |
59820-92-7 | 98.01% | 5g |
$268.0 | 2022-04-27 | |
| ChemScence | CS-W000305-10g |
6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine |
59820-92-7 | 98.01% | 10g |
$460.0 | 2022-04-27 | |
| Alichem | A019098068-1g |
6-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine |
59820-92-7 | 98% | 1g |
$407.04 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B935286-1g |
6-bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine |
59820-92-7 | 98% | 1g |
¥1,291.50 | 2022-09-02 | |
| Chemenu | CM373576-1g |
6-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine |
59820-92-7 | 95%+ | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D959901-5g |
6-BROMO-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXINE |
59820-92-7 | 95% | 5g |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | D959901-10g |
6-BROMO-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXINE |
59820-92-7 | 95% | 10g |
$290 | 2024-06-06 | |
| eNovation Chemicals LLC | Y0993031-5g |
6-Bromo-7-nitrobenzo(1,4)dioxan |
59820-92-7 | 95% | 5g |
$580 | 2024-08-02 | |
| Enamine | EN300-09062-0.05g |
6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine |
59820-92-7 | 95.0% | 0.05g |
$20.0 | 2025-03-21 | |
| Enamine | EN300-09062-0.1g |
6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine |
59820-92-7 | 95.0% | 0.1g |
$29.0 | 2025-03-21 |
6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine Suppliers
6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine Related Literature
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Additional information on 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine
Professional Introduction to Compound with CAS No. 59820-92-7 and Product Name: 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine
The compound with the CAS number 59820-92-7 and the product name 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound, characterized by its bromo and nitro substituents, has garnered attention due to its structural features and potential biological activities. The benzodioxine core structure is particularly noteworthy, as it forms a scaffold that is frequently explored in the development of novel therapeutic agents.
In recent years, there has been a growing emphasis on the synthesis and characterization of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties. The presence of both bromo and nitro functional groups in 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine not only enhances its reactivity but also opens up possibilities for further derivatization and functionalization. These modifications can be strategically employed to optimize its pharmacokinetic profile and target specific biological pathways.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. Researchers have been exploring its utility in generating derivatives that exhibit antimicrobial, anti-inflammatory, or even anticancer properties. The benzodioxine ring system is particularly amenable to such transformations, allowing for the introduction of additional substituents that can fine-tune the compound's biological activity.
The 6-bromo-7-nitro moiety is particularly interesting from a synthetic chemistry perspective. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Meanwhile, the nitro group can be reduced to an amine or converted into other functional groups like azides or hydroxyls. These transformations have been instrumental in developing new chemical entities with enhanced therapeutic potential.
Recent studies have highlighted the importance of understanding the electronic and steric effects imposed by substituents like bromo and nitro on heterocyclic systems. In the case of 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, these substituents not only influence the compound's reactivity but also play a crucial role in determining its interaction with biological targets. For instance, the electron-withdrawing nature of the nitro group can modulate the electron density on the benzodioxine ring, thereby affecting its binding affinity to enzymes or receptors.
The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors that target specific enzymes involved in disease pathways. The structural motif present in 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine makes it a promising candidate for such applications. By leveraging computational chemistry techniques and high-throughput screening methods, researchers can rapidly identify derivatives with improved binding affinity and selectivity.
In addition to its synthetic utility, this compound has also been studied for its potential environmental impact. Understanding how it behaves in various environmental matrices is crucial for assessing its long-term effects. Preliminary studies suggest that it undergoes biodegradation under certain conditions, but further research is needed to fully characterize its persistence and toxicity profile.
The development of novel pharmaceuticals often involves a multidisciplinary approach, integrating insights from organic chemistry, medicinal chemistry, pharmacology, and toxicology. The case of 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine exemplifies this collaborative effort. By combining experimental data with computational modeling, scientists can design molecules that are both effective and safe for therapeutic use.
Looking ahead, the continued exploration of nitrogen-containing heterocycles like 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine holds great promise for discovering new treatments for various diseases. Advances in synthetic methodologies and an increasing understanding of structure-activity relationships will likely accelerate the discovery process. As research progresses, it is anticipated that more derivatives will be developed and tested in preclinical and clinical settings.
The role of this compound in drug discovery underscores the importance of maintaining robust research programs focused on fundamental chemical principles. By investing in basic science research, we can better understand how molecules interact with biological systems and develop more effective therapies. The study of compounds such as 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is a testament to this enduring commitment to innovation.
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